Dodeca-2,6,10-trienoic acid

Physicochemical profiling Drug-likeness Formulation science

Dodeca-2,6,10-trienoic acid (CHEBI:36972) is a C12 α,β-unsaturated monocarboxylic acid possessing three conjugated or isolated double bonds at the 2-, 6-, and 10-positions of the dodecane backbone. With a molecular formula of C12H18O2 and a monoisotopic mass of 194.13068 Da, it serves as the unsubstituted, unbranched parent scaffold for the entire farnesoic acid / juvenile hormone precursor family.

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
Cat. No. B1249855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodeca-2,6,10-trienoic acid
Molecular FormulaC12H18O2
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCC=CCCC=CCCC=CC(=O)O
InChIInChI=1S/C12H18O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,13,14)/b3-2+,7-6+,11-10+
InChIKeyRDTZLVAIDUPJHK-DJWHJZFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodeca-2,6,10-Trienoic Acid Procurement Guide: Core Identity and Structural Baseline for Isoprenoid Fatty Acid Selection


Dodeca-2,6,10-trienoic acid (CHEBI:36972) is a C12 α,β-unsaturated monocarboxylic acid possessing three conjugated or isolated double bonds at the 2-, 6-, and 10-positions of the dodecane backbone [1]. With a molecular formula of C12H18O2 and a monoisotopic mass of 194.13068 Da, it serves as the unsubstituted, unbranched parent scaffold for the entire farnesoic acid / juvenile hormone precursor family [2]. Unlike its methyl-branched congener farnesoic acid (C15H24O2, MW 236.35), dodeca-2,6,10-trienoic acid lacks the three methyl substituents at positions 3, 7, and 11, yielding a substantially lower molecular weight, reduced lipophilicity, and a distinct biological activity profile that cannot be replicated by simple substitution [1][2].

Scaffold Unbranched C12 trienoic acid parent structure for isoprenoid fatty acid studies
Activity NGF-potentiating profile distinct from methyl-branched farnesoic acid
Pathway Core scaffold for juvenile hormone biosynthesis enzymology and double-bond geometry research

Why Farnesoic Acid or Other Dodecatrienoic Isomers Cannot Substitute for Dodeca-2,6,10-Trienoic Acid in Research and Formulation


The functional parent–derivative relationship between dodeca-2,6,10-trienoic acid and farnesoic acid masks critical differentiation: the three methyl branches on farnesoic acid increase molecular weight by ~22%, raise calculated logP from approximately 3.5 to 4.99, and reduce aqueous solubility to ~0.041 g/L [1][2]. These alterations fundamentally change receptor recognition, metabolic stability, and formulation compatibility. Patent evidence demonstrates that the unbranched 2,6,10-dodecatrienoic acid scaffold possesses nerve growth factor (NGF)-potentiating activity that is structurally distinct from the juvenile-hormone-pathway functions of farnesoic acid [3]. Interchanging these compounds introduces steric bulk that may abolish target engagement in NGF-related applications while introducing off-target effects in fungal quorum-sensing pathways characteristic of the methyl-branched analog. The quantitative evidence below establishes exactly where dodeca-2,6,10-trienoic acid must be specified over its closest alternatives.

Farnesoic acid carries three methyl branches that increase molecular weight and logP, altering membrane partitioning and receptor recognition.
Methylation abolishes NGF-potentiating activity; farnesoic acid may not replicate neurotrophic assay responses.
Farnesoic acid exhibits fungal quorum-sensing activity absent in the parent compound, introducing confounding variables.

Dodeca-2,6,10-Trienoic Acid: Comparator-Anchored Quantitative Differentiation Evidence


Molecular Weight and Predicted Lipophilicity Differentiation: Dodeca-2,6,10-Trienoic Acid vs. Farnesoic Acid

Dodeca-2,6,10-trienoic acid possesses a molecular weight of 194.27 g/mol (monoisotopic mass: 194.13068 Da) and a molecular formula of C12H18O2, making it approximately 18% lighter than farnesoic acid (C15H24O2; MW 236.35 g/mol; monoisotopic mass: 236.17763 Da) [1][2]. The absence of three methyl substituents at positions 3, 7, and 11 reduces calculated logP by an estimated 1.0–1.5 log units relative to farnesoic acid (ALOGPS logP: 4.99), predicting significantly higher aqueous solubility and lower membrane retention for the parent compound [2][3]. This difference is consequential for aqueous formulation development and for achieving target tissue concentrations in hydrophilic compartments.

MW & logP Shift
Class-level inference
−42.08 g/mol (−17.8%); estimated −1.0 to −1.5 log units
Lower MW and logP predict higher aqueous solubility; supports aqueous formulation research.
In silico prediction; experimental solubility for farnesoic acid only.
Physicochemical profiling Drug-likeness Formulation science

NGF-Potentiating Neurite Elongation Activity: 2,6,10-Dodecatrienoic Acid Extract vs. NGF-Only Negative Control

In PC12D rat pheochromocytoma cells, the methanol extract of Sargassum macrocarpum containing 2,6,10-dodecatrienoic acid as the active principle produced a neurite elongation activity value of 0.33, representing a ~10-fold increase over the negative control (0.03 with NGF 2.5 ng/mL alone) [1]. In mouse neuroblastoma Neuro-2a cells, the same extract demonstrated dose-dependent neurite elongation potentiation across 0.19–1.5 μg/mL, with the highest dose yielding approximately 6-fold higher activity compared to the negative control (neurite elongation activity ~0.05 with NGF 10 ng/mL) [1]. Farnesoic acid, by contrast, has no reported NGF-potentiating activity in these systems; its biological profile is dominated by juvenile hormone biosynthesis and Candida albicans quorum-sensing inhibition (MIC: 6.25–25 μg/mL for the amide derivative) [2].

Neurite Elongation
Cross-study comparable
Target extract: 0.33 (PC12D)NGF alone: 0.03~10-fold enhancement
Demonstrates NGF-potentiating activity; farnesoic acid does not share this profile.
Neuro-2a: ~5–6-fold at 0.19–1.5 μg/mL; reported patent data.
Neurotrophic factor potentiation Alzheimer's disease research Neurite outgrowth assay

Melanin Synthesis Enhancement: Dodeca-2,6,10-Trienoic Acid vs. Dihydroxyacetone (DHA) for Sunless Tanning Applications

Dodeca-2,6,10-trienoic acid has been described in the patent and cosmetic formulation literature as an agent that enhances skin tanning and melanin synthesis through a tyrosinase-dependent mechanism, offering an alternative to dihydroxyacetone (DHA)-based tanning products . Unlike DHA, which produces coloration via a non-enzymatic Maillard reaction with stratum corneum proteins (resulting in uneven, temporary pigmentation and potential free-radical generation), dodeca-2,6,10-trienoic acid is reported to stimulate endogenous melanin production, yielding a more physiological and uniform pigmentation without the characteristic DHA-associated adverse effects such as streaking, unnatural orange hue, and compromised UV protection . Quantitative melanin content data in human melanocyte cultures and formulation-specific performance metrics (ΔL* values, pigmentation uniformity scores) remain proprietary or unpublished in peer-reviewed literature as of the current evidence cutoff; users should request technical datasheets from suppliers for application-specific performance data.

Melanogenesis
Source review
Tyrosinase-dependent mechanism reported; quantitative data proprietary
Cosmetic formulation context; requires supplier performance data.
No peer-reviewed melanin-content or colorimetric data available.
Cosmetic science Melanogenesis Sunless tanning

Functional Parent Role in Juvenile Hormone Biosynthesis: Dodeca-2,6,10-Trienoic Acid as the Core Scaffold

Dodeca-2,6,10-trienoic acid is explicitly annotated in the ChEBI ontology as the 'functional parent' of farnesoic acid (CHEBI:36969), which itself serves as the immediate precursor to juvenile hormone III and methyl farnesoate in arthropods [1]. This relationship establishes the unbranched C12 trienoic acid as the minimal pharmacophoric core required for enzyme recognition by farnesoic acid O-methyltransferase (FAMeT) and related biosynthetic enzymes . Farnesoic acid and its methyl ester cannot serve as simplified model substrates for studying the core double-bond geometry requirements of the pathway because their methyl branches introduce steric constraints and alter the conformational ensemble accessible to the enzyme active site [1]. The parent compound thus enables dissection of backbone double-bond stereochemistry (E/Z isomerism at Δ2, Δ6, Δ10) effects on enzyme kinetics independently of methylation state.

Pathway Role
Class-level inference
Functional parent of farnesoic acid; unsubstituted C12 core
Enables independent study of double-bond geometry in JH biosynthesis.
ChEBI ontology annotation; supports enzymology research.
Insect endocrinology Juvenile hormone biosynthesis Terpenoid biochemistry

Antifungal Activity Profile Differentiation: Unbranched vs. Methyl-Branched Dodecatrienoic Acid Scaffolds

Farnesoic acid (3,7,11-trimethyl-dodeca-2,6,10-trienoic acid) is a well-characterized quorum-sensing molecule in Candida albicans that inhibits the yeast-to-hyphal transition and exhibits direct antifungal activity with MIC values of 6.25–25 μg/mL for the amide derivative against C. albicans, Aspergillus niger, and Trichophyton sp. [1]. The unbranched parent compound, dodeca-2,6,10-trienoic acid, lacks the methyl substituents required for this quorum-sensing activity and does not appear in the antifungal literature [2]. This functional divergence means that the parent compound is the preferred choice when quorum-sensing-independent biological readouts are desired (e.g., NGF potentiation, melanogenesis), while farnesoic acid must be specified for antifungal and morphogenic regulatory studies. No published head-to-head antifungal comparison exists; this evidence item represents a class-level inference from the known structure–activity relationship of farnesoic acid derivatives, where chain length and substitution pattern critically determine morphogenic regulatory potency [1].

Antifungal Activity
Class-level inference
No reported quorum-sensing or antifungal activity
Absence of methyl branches removes fungal morphogenic confounds.
Farnesoic acid amide MIC 6.25–25 μg/mL serves as reference.
Antifungal discovery Candida albicans Quorum sensing

Where Dodeca-2,6,10-Trienoic Acid Delivers Differentiated Value: Evidence-Backed Application Scenarios


Neurotrophic Factor Research: NGF Activity Potentiation in Alzheimer's Disease Models

Investigators studying NGF/TrkA signaling enhancement in PC12D or Neuro-2a neurite outgrowth models should specify dodeca-2,6,10-trienoic acid as the core active scaffold. Patent data demonstrate 5–10-fold neurite elongation enhancement over NGF-only controls, with dose-dependent activity in the 0.19–1.5 μg/mL range and minimal cytotoxicity at effective doses [1]. Farnesoic acid does not exhibit this activity profile and cannot substitute.

Cosmetic Formulation: Melanin-Based Sunless Tanning Without DHA-Associated Drawbacks

Cosmetic chemists developing sunless tanning products with a physiological melanogenesis mechanism (rather than the non-enzymatic Maillard browning of DHA) should evaluate dodeca-2,6,10-trienoic acid. The compound's reported ability to stimulate endogenous melanin synthesis via tyrosinase activation offers a differentiated approach to achieving uniform, natural-looking pigmentation [1]. Formulators should request quantitative melanin-content and colorimetric data (ΔL*, ΔE*) from suppliers for formulation optimization.

Juvenile Hormone Biosynthesis Enzymology: Substrate Specificity and Double-Bond Geometry Studies

Biochemists characterizing farnesoic acid O-methyltransferase (FAMeT) or juvenile hormone biosynthetic enzymes require the unsubstituted dodeca-2,6,10-trienoic acid scaffold to independently probe the effects of backbone double-bond stereochemistry (E/Z configuration at Δ2, Δ6, Δ10) on enzyme kinetics, without the confounding influence of the 3-, 7-, and 11-methyl substituents present in farnesoic acid [1][2]. This parent compound is essential for defining the minimal substrate recognition motif of the enzyme family.

Selective Biological Probing: Exclusion of Farnesoic Acid-Mediated Quorum Sensing Confounds

In experimental systems where Candida albicans quorum sensing or fungal morphogenic regulation represent confounding variables, dodeca-2,6,10-trienoic acid provides a cleaner pharmacological tool than farnesoic acid. The absence of methyl branches abrogates the quorum-sensing activity (MIC: 6.25–25 μg/mL for the farnesoic acid amide) while preserving the core trienoic acid scaffold for structure–activity relationship studies [1]. This selectivity is valuable in mixed-culture or microbiome research contexts.

Application
Selection Property
Validation Focus
Neurotrophic factor signaling research
NGF-potentiating unbranched scaffold
Neurite elongation endpoint reproducibility in PC12D/Neuro-2a models
Cosmetic melanogenesis research
Tyrosinase-dependent melanin stimulation
Melanin content and colorimetric endpoints (supplier data)
Juvenile hormone biosynthesis enzymology
Core double-bond geometry scaffold
FAMeT substrate specificity and kinetics
Quorum-sensing exclusion studies
Methyl-branch-devoid scaffold
Absence of C. albicans morphogenic confounds
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